molecular formula C6H13NO4S B2672376 2-(Butane-1-sulfonamido)acetic acid CAS No. 107491-00-9

2-(Butane-1-sulfonamido)acetic acid

Cat. No.: B2672376
CAS No.: 107491-00-9
M. Wt: 195.23
InChI Key: UCEPGUXQDBYFJF-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Functional Groups in Organic and Medicinal Chemistry

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a cornerstone in the development of therapeutic agents. wikipedia.org Since the discovery of sulfonamide-based antibiotics, this moiety has been incorporated into a vast number of drugs with diverse pharmacological activities. nih.govrsc.orgnih.gov Its prevalence is due to several key features: it is a strong electron-withdrawing group, metabolically robust, and typically crystalline, which aids in the purification and identification of compounds. wikipedia.orgnih.govresearchgate.net In medicinal chemistry, the sulfonamide group is recognized for its ability to mimic the carboxylic acid group, a common feature in biologically active molecules. nih.govresearchgate.net This bioisosteric relationship allows for the design of new drug candidates with potentially improved properties. nih.govwikipedia.org The versatility of the sulfonamide group has led to its inclusion in drugs targeting a wide range of conditions, including bacterial infections, inflammation, cancer, and viral diseases. nih.govwikipedia.org

Role of Glycine (B1666218) and its N-Substituted Analogues as Fundamental Building Blocks

Glycine, the simplest amino acid, is a fundamental component of proteins and plays a crucial role in numerous biological processes. mdpi.com In chemical research, glycine and its N-substituted derivatives are valuable building blocks for the synthesis of more complex molecules, including peptides and peptidomimetics. mdpi.comresearchgate.net The conjugation of molecules with glycine can alter their properties, such as increasing their water solubility and facilitating their excretion from the body, which is a key aspect of detoxification pathways. acs.orgresearchgate.net N-substituted glycine oligomers, also known as peptoids, are a class of peptide mimics that are resistant to degradation by proteases and can have enhanced cell permeability. nih.gov These characteristics make them attractive for the development of new therapeutic agents and research tools. nih.gov

Structural Classification and Research Context of 2-(Butane-1-sulfonamido)acetic acid within N-Acylsulfonamide-Amino Acid Hybrids

This compound is a hybrid molecule that incorporates both a sulfonamide and an amino acid moiety. Specifically, it is an N-acylsulfonamide derivative of glycine. This structural class of compounds is of interest due to the combined properties of its constituent parts. The N-acylsulfonamide group, with a pKa similar to that of carboxylic acids, can act as a bioisostere, potentially interacting with biological targets in a similar manner to their natural counterparts. nih.govwikipedia.org The glycine component provides a fundamental amino acid scaffold.

Research into compounds like this compound often falls under the broader investigation of per- and polyfluoroalkyl substances (PFAS), where structurally similar compounds, such as perfluoroalkane sulfonamido acetic acids, are studied as transformation products of larger molecules in environmental contexts. itrcweb.orguva.nl The synthesis of related N-alkyl perfluoroalkanesulfonamidoacetates involves the alkylation of N-alkyl perfluoroalkanesulfonamides with a bromoacetic acid ester, followed by hydrolysis. nih.gov

Overview of Research Trajectories Pertaining to Sulfonamide-Containing Carboxylic Acids

In the realm of medicinal chemistry, these compounds are designed and synthesized as potential therapeutic agents. For example, they have been investigated as antagonists for the NMDA receptor and as potential antibacterial agents. nih.gov The rationale behind this research often involves the concept of bioisosterism, where the sulfonamide-containing carboxylic acid is designed to mimic a natural substrate or an existing drug molecule to achieve a desired biological effect. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPGUXQDBYFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butane 1 Sulfonamido Acetic Acid

Direct N-Acylation of Glycine (B1666218) Derivatives with Butane-1-sulfonyl Reagents

The most conventional and widely utilized method for the synthesis of 2-(Butane-1-sulfonamido)acetic acid involves the direct N-acylation of a glycine derivative using a butane-1-sulfonyl reagent. This approach is favored for its straightforward nature and the ready availability of starting materials. The core of this transformation is the reaction between the nucleophilic amine of glycine and the electrophilic sulfur atom of the sulfonyl reagent. wikipedia.orgresearchgate.net

Reaction Conditions and Optimization Strategies for N-Sulfonylglycines

The synthesis is typically initiated by reacting butane-1-sulfonyl chloride with a glycine ester, most commonly glycine ethyl ester, in an appropriate organic solvent. tdl.org The use of an ester form of glycine is crucial to protect the carboxylic acid functionality, preventing unwanted side reactions. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

Optimization of the reaction conditions is critical to maximize the yield and purity of the resulting N-sulfonylated glycine ester. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Dichloromethane and dioxane are frequently employed as solvents, offering good solubility for the reactants and facilitating the reaction. acs.org The reaction is often performed at a reduced temperature, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize the formation of byproducts. orgsyn.org

Table 1: Representative Reaction Conditions for N-Sulfonylation of Glycine Ethyl Ester

ParameterConditionRationale
Glycine Derivative Glycine ethyl esterProtects the carboxylic acid group.
Sulfonyl Reagent Butane-1-sulfonyl chlorideProvides the butanesulfonyl moiety.
Base Triethylamine or PyridineScavenges the HCl byproduct. wikipedia.org
Solvent Dichloromethane or DioxaneProvides a suitable reaction medium. acs.org
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Reaction Time Several hours to overnightAllows for complete conversion of reactants.

Following the successful synthesis of the N-acylated glycine ester, the ester group is hydrolyzed to yield the final this compound. This is typically achieved under basic conditions, for instance, by using an aqueous solution of sodium hydroxide. nih.gov

Role of Activating Agents and Protecting Groups in Sulfonamide Formation

Protecting groups are fundamental to the successful synthesis of this compound, particularly for the glycine moiety. The carboxylic acid group of glycine is more acidic than the amine's conjugate acid and can react with the basic reagents used in the sulfonylation step. Therefore, it is standard practice to use a protected form of glycine, such as glycine ethyl ester. tdl.orgacs.org This esterification prevents the carboxyl group from interfering with the N-acylation reaction.

While the reaction between a highly reactive sulfonyl chloride and an amine does not typically require an additional activating agent, such agents are crucial in alternative synthetic strategies, such as when starting from a less reactive sulfonic acid. In such cases, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the formation of the sulfonamide bond. nih.govresearchgate.netresearchgate.net

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of the intermediate, 2-(butane-1-sulfonamido)acetate ester, and the final acidic product are critical for obtaining a compound of high purity. Standard laboratory techniques are employed for this purpose. Following the reaction, a typical work-up procedure involves washing the organic layer with dilute acid and brine to remove excess base and other water-soluble impurities. The organic solvent is then removed under reduced pressure.

The crude product is often purified by column chromatography on silica (B1680970) gel. nih.gov A common eluent system for such separations is a mixture of ethyl acetate (B1210297) and hexane, with the polarity being adjusted to achieve optimal separation of the desired compound from any unreacted starting materials or byproducts. orgsyn.orgnih.gov For the final carboxylic acid product, recrystallization from a suitable solvent system can be an effective method of purification. In some instances, for related sulfonic acids, slurrying the crude product in water has been used to remove inorganic salt impurities. google.com

Alternative Synthetic Routes Involving Amidation of Sulfonic Acids

While the use of sulfonyl chlorides is the most direct route, alternative methods starting from butane-1-sulfonic acid have been explored. These methods circumvent the need to handle the often moisture-sensitive and reactive sulfonyl chlorides directly in the main reaction step.

Approaches via Butane-1-sulfonic Acid and Glycine Esters

The direct amidation of a sulfonic acid is challenging due to the low electrophilicity of the sulfur atom. Therefore, these synthetic strategies rely on the in situ activation of the sulfonic acid to a more reactive intermediate, which can then readily react with the amine of a glycine ester.

One such method involves the use of a dehydrating coupling agent. For instance, reagents like 2,4,6-trichloro- wikipedia.orgresearchgate.netnih.gov-triazine (cyanuric chloride) can be used to convert the sulfonic acid into a reactive sulfonyl chloride intermediate within the reaction mixture. ekb.eg This is then followed by the addition of the glycine ester and a base to form the sulfonamide. Another similar approach utilizes a combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to achieve the in situ formation of the sulfonyl chloride. ekb.eg A German patent from the mid-20th century describes a related industrial process for preparing alkylsulfonamidocarboxylic acids. This process involves the sulfochlorination of alkanes, reaction with ammonia (B1221849) to form a primary sulfonamide, and subsequent condensation with chloroacetic acid. google.com

Table 2: Reagents for In Situ Activation of Sulfonic Acids for Amidation

Activating Reagent SystemDescription
2,4,6-Trichloro- wikipedia.orgresearchgate.netnih.gov-triazine (TCT)Converts the sulfonic acid to a reactive sulfonyl intermediate. ekb.eg
Trichloroacetonitrile / TriphenylphosphineForms the corresponding sulfonyl chloride in situ for reaction with an amine. ekb.eg
Dicyclohexylcarbodiimide (DCC) / DMAPCommonly used for amide and ester bond formation, can also be applied to sulfonamide synthesis. nih.govresearchgate.net

Mechanistic Considerations for Sulfonamide Bond Formation

The mechanism of the reaction between an alkanesulfonyl chloride, such as butane-1-sulfonyl chloride, and an amine can be more complex than for arylsulfonyl chlorides. Two primary pathways are considered: a direct nucleophilic substitution (SN2-type) at the sulfur atom and an elimination-addition pathway. tdl.org

In the direct substitution pathway, the amine nitrogen directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond.

The elimination-addition mechanism involves the initial deprotonation of the α-carbon (the carbon adjacent to the sulfonyl group) by the amine or another base present in the reaction mixture. This leads to the formation of a highly reactive sulfene (B1252967) intermediate (H₃C-CH₂-CH=SO₂). The sulfene then rapidly undergoes nucleophilic attack by the amine to form the final sulfonamide product. The prevalence of the elimination-addition pathway is dependent on factors such as the basicity of the nucleophile and the reaction conditions. tdl.org Studies on the reaction of 1-butanesulfonyl chloride with various nucleophiles, including glycine ethyl ester, have indicated that both pathways can be operative. tdl.org

Green Chemistry Approaches and Sustainable Synthetic Practices

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates and active ingredients. For sulfonamides, this involves the development of novel catalysts and the use of environmentally friendly solvent systems to minimize waste and hazard.

Catalysis is at the heart of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and enhanced selectivity. For the synthesis of sulfonamides, including this compound, which involves the formation of a stable sulfur-nitrogen bond, several catalytic systems have been explored.

Recent advancements have focused on moving away from stoichiometric reagents towards catalytic, metal-free, or more benign metal-based systems. For instance, copper-catalyzed reactions have shown promise for the synthesis of sulfonamides from unactivated reagents like nitro compounds and triarylbismuthines, using sodium metabisulfite (B1197395) as a source of sulfur dioxide. thieme-connect.comua.es This method is notable for its chemoselectivity and insensitivity to air and moisture. ua.es Another metal-free approach involves the use of I2O5 to mediate the oxidative S-N coupling between thiols and amines, offering a pathway that avoids metal and peroxide use. thieme-connect.com

Palladium has also been utilized as a catalyst for the selective synthesis of cyclic sulfonamides, where the choice of base was critical in directing the reaction outcome. researchgate.net Furthermore, novel Brønsted acidic ionic liquids, such as sulfonic acid functionalized imidazolium (B1220033) salts, have been developed as highly efficient and reusable catalysts for related organic transformations, often allowing for solvent-free conditions. academie-sciences.frnih.gov These catalysts can act as dual solvent-catalysts, simplifying the reaction setup. nih.gov The development of nickel-catalyzed cross-coupling reactions for forming carbon-sulfur bonds also represents a significant advance, expanding the toolkit for synthesizing complex sulfur-containing molecules. uwa.edu.au

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis

Catalytic SystemKey FeaturesPotential Advantages for Green SynthesisReference
Copper-catalyzed (e.g., CuCl)Uses nitro compounds, triarylbismuthines, and Na2S2O5.Utilizes non-toxic reagents, reduces by-product formation. ua.es thieme-connect.comua.es
I2O5-mediatedMetal-free oxidative S-N coupling of thiols and amines.Avoids the use of metals and peroxides. thieme-connect.com thieme-connect.com
Palladium-catalyzedSelective synthesis of cyclic sulfonamides from haloarenes.High selectivity controlled by reaction conditions (e.g., base). researchgate.net
Sulfonic Acid Functionalized Imidazolium SaltsBrønsted acidic ionic liquids, often used in solvent-free conditions.Reusable, highly efficient, and can serve as both catalyst and solvent. nih.gov academie-sciences.frnih.gov
Nickel-catalyzedEfficient for C-S cross-coupling of aryl chlorides and thiols.Utilizes a more abundant and less expensive metal than palladium. uwa.edu.au

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Research into the synthesis of sulfonamides has explored several greener alternatives.

Solvent-free synthesis, or mechanochemistry, represents a significant green advancement. rsc.org A mechanochemical approach using a ball mill for the one-pot synthesis of sulfonamides from disulfides has been demonstrated. rsc.org This method is cost-effective and avoids the use of bulk solvents, relying on solid-state reagents. rsc.org Similarly, other reactions have shown excellent yields under solvent-free conditions, highlighting the broad applicability of this technique. acs.org

Where a solvent is necessary, water is an ideal green solvent due to its non-toxicity, availability, and safety. Ultrasound-assisted and microwave-assisted syntheses of sulfonamide derivatives have been successfully carried out in water, leading to rapid and efficient reactions. nih.gov The use of water with a simple base like potassium carbonate can serve as an effective and environmentally friendly reaction medium. nih.govscilit.com

Deep Eutectic Solvents (DES) have also emerged as a promising class of green solvents. thieme-connect.comua.es These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low volatility, and can be tailored for specific reactions. A copper-catalyzed synthesis of sulfonamides has been effectively demonstrated in a DES, which also simplifies the workup procedure as the bismuth salt by-product can be removed by precipitation with water. thieme-connect.comua.es

Table 2: Green Solvent Systems for Sulfonamide Synthesis

SystemDescriptionKey AdvantagesReference
Solvent-Free (Mechanochemistry)Reactions are conducted in a ball mill without bulk solvents.Eliminates solvent waste, cost-effective, energy-efficient. rsc.org rsc.org
Water with Energy InputUltrasound or microwave irradiation is used to promote reactions in an aqueous medium.Environmentally benign solvent, rapid reaction times, high efficiency. nih.gov nih.gov
Deep Eutectic Solvents (DES)A mixture of components that form a eutectic with a lower melting point than individual components.Low toxicity, biodegradable, low volatility, simplifies product isolation. ua.es thieme-connect.comua.es

Scale-Up Considerations for Laboratory to Research-Scale Production

Transitioning a synthetic route from a laboratory bench to a larger, research-scale production involves addressing several challenges to ensure the process is safe, efficient, and reproducible. While some modern synthetic methods report successful gram-scale preparations, further scale-up requires careful planning. thieme-connect.com

Key considerations for the scale-up of a synthesis for a compound like this compound include:

Reaction Kinetics and Thermochemistry: Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale. The quenching of reactive intermediates, for example, can produce significant heat and gas, requiring controlled addition rates and efficient cooling systems. acs.org The transition from batch to continuous processing can be a strategy to manage highly exothermic reactions safely. google.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. The choice of reactor and agitator design is crucial.

Workup and Purification: Procedures that are simple on a lab scale, such as extraction and chromatography, can be cumbersome and resource-intensive on a larger scale. Phase separation after quenching needs to be clean and efficient. acs.org Crystallization is often the preferred method for purification at scale, and the choice of solvent and anti-solvent, as well as control over cooling and agitation, is critical for obtaining the desired crystal form and purity. acs.org For instance, azeotropic distillation may be required to remove residual water before crystallization. acs.org

Material Handling and Waste Management: Handling larger quantities of reagents and solvents requires appropriate engineering controls. The environmental impact and cost of waste disposal also become more significant, reinforcing the need for green chemistry principles like solvent recycling and atom economy from the outset.

Process Robustness: The synthetic method must be robust and tolerant to minor variations in reaction conditions, raw material quality, and equipment.

The development of a large-scale process for tert-butanesulfinamide highlights many of these issues, such as the difficulty of filtering large masses of salt by-products and the need to control pH carefully during workup to prevent product degradation or racemization. acs.org These insights are directly applicable to the potential scale-up of this compound synthesis.


Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butane 1 Sulfonamido Acetic Acid

The definitive identification and structural confirmation of synthesized organic molecules rely on a suite of advanced analytical techniques. For 2-(Butane-1-sulfonamido)acetic acid, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides an unambiguous elucidation of its atomic connectivity and molecular composition.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and predicting the chemical behavior of a molecule. For 2-(Butane-1-sulfonamido)acetic acid, these methods provide a microscopic understanding of its structure and potential interactions.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, DFT calculations, typically employing a basis set such as B3LYP/6-31G(d,p), would be performed to find the geometry corresponding to the lowest energy state. nih.govijaers.comresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The resulting optimized geometry provides crucial information about the molecule's structural parameters. For instance, the sulfonamide group (-SO₂NH-) and the carboxylic acid group (-COOH) will adopt specific orientations relative to the n-butyl chain and the acetic acid backbone. researchgate.net These calculations also yield the total electronic energy of the molecule, a key thermodynamic property.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.63O=S=O120.5
S=O1.45C-S-N107.8
C-S1.78S-N-C121.3
N-C1.46N-C-C(O)110.2
C=O1.22C-C=O123.0
C-O(H)1.35C-C-O(H)111.5

Note: The values in this table are representative and based on typical DFT results for similar sulfonamide-containing compounds.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ijaers.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. ijaers.commdpi.com For this compound, the HOMO is expected to be localized primarily on the sulfonamide and carboxylic acid moieties, particularly the oxygen and nitrogen atoms, which possess lone pairs of electrons. The LUMO is likely distributed over the electron-withdrawing sulfonamide group. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)6.3

Note: These values are illustrative and represent typical energy levels for stable organic molecules.

From these energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ijaers.commdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijaers.com The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the sulfonamide and carboxylic acid groups. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are expected to be found around the hydrogen atoms of the carboxylic acid and the sulfonamide N-H group. Green regions denote areas of neutral potential. The MEP surface provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, conformational analysis and molecular dynamics simulations explore the molecule's flexibility and behavior over time, including its interactions with its environment.

Exploration of Conformational Landscapes and Preferred Orientations

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different possible spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net By systematically rotating the bonds, particularly around the C-S, S-N, and N-C linkages, a potential energy surface can be mapped out.

Solvent Effects on Molecular Conformations and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. researchgate.netnih.gov In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water.

The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over time. acs.org This provides a dynamic picture of how the solvent molecules interact with the solute. For this compound, polar solvents like water are expected to form hydrogen bonds with the sulfonamide and carboxylic acid groups. nih.gov These interactions can stabilize certain conformations over others and influence the dynamic fluctuations of the molecule. MD simulations can also provide insights into properties like the radial distribution function of solvent around specific atoms and the average number of hydrogen bonds formed. acs.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are frequently used to calculate the harmonic vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. doi.orgnih.gov The infrared (IR) spectrum is simulated by identifying the vibrational modes of the molecule's functional groups. For this compound, key vibrations would include the symmetric and asymmetric stretching of the SO₂ group, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and various C-H stretches of the butyl chain. nih.govsemanticscholar.org

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. doi.org These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule, which can then be compared to experimental data for structural confirmation.

The validation of computational models is achieved by comparing calculated spectroscopic data with experimentally obtained spectra. researchgate.net A strong correlation between the predicted and measured values confirms the accuracy of the computational method and the optimized molecular geometry. doi.org

Discrepancies often arise between calculated and experimental data. For instance, theoretical calculations are typically performed for a single molecule in the gas phase, whereas experimental measurements are often conducted on a solid or liquid sample where intermolecular forces, such as hydrogen bonding, can influence vibrational frequencies and chemical shifts. nih.govsemanticscholar.org This can cause shifts in the observed spectral peaks compared to the calculated ones. For example, the calculated N-H proton signal of a sulfonamide can show significant deviation from the experimental value due to environmental and solvent effects. nih.gov

To account for these differences, a scaling factor is often applied to the calculated vibrational frequencies to improve their alignment with experimental results. doi.org Studies on similar sulfonamide-containing molecules have shown that DFT calculations, after appropriate scaling, can produce theoretical spectra that are in good agreement with experimental FT-IR and NMR data. doi.orgnih.gov

Below is a hypothetical comparison table illustrating the kind of data generated in such a validation study, based on typical vibrational modes for the functional groups present in this compound.

Interactive Table 1: Illustrative Comparison of Calculated and Experimental IR Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3300 ~3200-3400
N-H Stretch (Sulfonamide) ~3250 ~3200-3300
C-H Stretch (Aliphatic) ~2950 ~2850-2960
C=O Stretch (Carboxylic Acid) ~1720 ~1700-1730
SO₂ Asymmetric Stretch ~1340 ~1320-1350
SO₂ Symmetric Stretch ~1160 ~1150-1170

QSAR (Quantitative Structure-Activity Relationship) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific endpoint, such as its interaction with a biological target. nih.gov For this compound, a QSAR model would focus on molecular descriptors that quantify its potential for various molecular interactions, rather than predicting a specific biological activity.

The development of a QSAR model involves calculating a set of molecular descriptors that represent the physicochemical properties of the molecule. nih.gov These descriptors can be categorized based on the types of interactions they represent:

Hydrophobic Interactions: The butyl chain of the compound suggests a capacity for hydrophobic or van der Waals interactions. This can be quantified by descriptors like the octanol-water partition coefficient (LogP) and molecular volume. nih.govresearchgate.net

Electronic and Electrostatic Interactions: The polar sulfonamide and carboxylic acid groups are capable of forming hydrogen bonds and electrostatic interactions. The sulfonamide group's SO₂ moiety acts as a strong hydrogen bond acceptor, while the N-H and O-H groups are hydrogen bond donors. Descriptors such as Polar Surface Area (PSA), dipole moment, and various atomic charges are used to quantify these properties. nih.govresearchgate.net

Steric and Topological Properties: Descriptors related to molecular shape and connectivity, such as Kappa shape indices and Kier flexibility parameters, can also influence how the molecule fits into a binding site. researchgate.net

By analyzing these descriptors, a QSAR model can provide a quantitative understanding of how the structural features of this compound govern its non-covalent binding potential. nih.gov

| Topological | Rotatable Bond Count | Indicates molecular flexibility, which affects binding conformation. |

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjb.ro For this compound, molecular docking can be used to theoretically explore its binding modes within the active site of a protein, providing insights into potential intermolecular interactions without implying any clinical relevance. frontiersin.orgnih.gov

In a typical docking simulation, the structure of this compound would be placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding affinity for each pose. rjb.ro

The functional groups of this compound would likely play distinct roles in theoretical binding:

Sulfonamide Group: The sulfonamide moiety is a key pharmacophore in many compounds. nih.gov The oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, interacting with the backbone or side chains of amino acid residues like glycine (B1666218) or arginine. rjb.ro The sulfonamide N-H group can serve as a hydrogen bond donor. nih.gov

Carboxylic Acid Group: The carboxylic acid is another crucial group for interaction. It can act as both a hydrogen bond donor (O-H) and acceptor (C=O). In its deprotonated (carboxylate) form, it can form strong ionic interactions or salt bridges with positively charged residues such as lysine (B10760008) or arginine. nih.gov

Butyl Chain: The flexible n-butyl group can fit into hydrophobic pockets within a protein's binding site, forming van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, or valine.

For example, studies on sulfonamides binding to enzymes like penicillin-binding proteins or carbonic anhydrase show that the sulfonamide group often orients itself to form critical hydrogen bonds with specific residues in the active site, anchoring the molecule. nih.govrjb.ro A molecular docking study of this compound would aim to identify similar hypothetical interactions, elucidating its theoretical binding potential.

Interactive Table 3: Potential Molecular Interactions of this compound in a Theoretical Protein Binding Site

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Sulfonamide (SO₂) Hydrogen Bond Acceptor Arginine (Arg), Glycine (Gly), Serine (Ser)
Sulfonamide (N-H) Hydrogen Bond Donor Aspartate (Asp), Glutamate (Glu), Main-chain Carbonyl
Carboxylic Acid (anionic) Ionic Interaction (Salt Bridge) Lysine (Lys), Arginine (Arg)
Carboxylic Acid (neutral) Hydrogen Bond Donor/Acceptor Histidine (His), Serine (Ser), Asparagine (Asn)

| n-Butyl Chain | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

Molecular and Biochemical Interaction Studies

In Vitro Enzyme Inhibition or Activation Mechanisms (at a molecular level)

Following a comprehensive review of scientific literature and chemical databases, no specific studies were identified that investigated the in vitro enzyme inhibition or activation mechanisms of 2-(Butane-1-sulfonamido)acetic acid at a molecular level.

Investigation of Binding Modes and Key Residues for Enzyme Interaction

There is currently no publicly available research detailing the binding modes or key amino acid residues involved in the potential interaction of this compound with any enzyme.

Kinetic Studies of Molecular Target Modulation

No kinetic studies have been published that describe the modulation of any molecular target by this compound.

Receptor Binding Profiling (excluding physiological effects)

No data from receptor binding profiling studies for this compound are available in the current scientific literature.

Ligand-Receptor Interaction Analysis in silico and in vitro

There are no published in silico or in vitro analyses of the ligand-receptor interactions for this compound.

Protein Crystallography of this compound-Protein Complexes (if applicable)

No protein crystallography data exists for complexes of this compound with any protein.

Elucidation of Molecular Recognition Features

Due to the absence of crystallographic data, the molecular recognition features of this compound in complex with a protein have not been elucidated.

Research on Cellular Interactions of this compound Remains Undisclosed

Despite a thorough review of scientific literature and chemical databases, no public data exists on the specific cellular permeability and transport mechanisms of the chemical compound this compound. Consequently, a detailed analysis of its in vitro membrane permeation and interaction with cellular transporters cannot be provided at this time.

The investigation into the cellular behavior of chemical compounds is a critical aspect of drug discovery and development, as well as in understanding the biological activity of various molecules. Cellular permeability, the ability of a compound to cross cell membranes, is a key determinant of its potential therapeutic efficacy and its distribution throughout the body. This process is often evaluated using in vitro models such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays provide crucial insights into whether a compound is likely to be absorbed orally and can reach its intracellular target.

While extensive research has been conducted on the cellular transport of various classes of molecules, including other sulfonamides and acetic acid derivatives, specific studies focusing on this compound are not available in the public domain. Searches of scientific databases and patent literature did not yield any experimental results or detailed discussions regarding its behavior in cellular systems.

The absence of such information means that the mechanisms by which this compound might enter or be expelled from cells, and the specific transporter proteins it may interact with, remain unknown. Future research would be necessary to elucidate these fundamental aspects of its biological activity.

Advanced Analytical Strategies for Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of 2-(Butane-1-sulfonamido)acetic acid in diverse research samples. This approach offers exceptional sensitivity and selectivity, allowing for the precise measurement of the analyte even at trace levels within intricate matrices. nih.govnih.gov The development of a robust LC-MS/MS method involves the careful optimization of chromatographic separation, mass spectrometric detection, and quantification strategy.

Effective chromatographic separation is critical to isolate this compound from endogenous matrix components that could interfere with its ionization and detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for compounds of this nature.

Column Chemistry: A C18 stationary phase is a standard choice, offering effective retention of the analyte through hydrophobic interactions with its butane (B89635) group. Other column chemistries, such as those with polar-embedded groups or mixed-mode columns that offer both reversed-phase and anion-exchange properties, can provide alternative selectivity and improved peak shape for acidic compounds. sielc.comsielc.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The acidity of the mobile phase is a crucial parameter; the addition of a small percentage of an acid, like formic acid or acetic acid, is common practice. nih.gov This suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention on the reversed-phase column and improved chromatographic peak shape. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure efficient elution of the analyte and other matrix components. mdpi.com

Table 1: Example Chromatographic Conditions for this compound Analysis

ParameterCondition
HPLC ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Column Temperature40 °C
Injection Volume5 µL

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantification. proteomics.com.aucreative-proteomics.com This technique involves two stages of mass selection using a triple quadrupole mass spectrometer. wikipedia.org

Precursor Ion Selection: In the first quadrupole (Q1), the ionized molecule of this compound (the precursor ion) is selected. Due to the presence of the acidic proton, the compound ionizes efficiently in negative electrospray ionization (ESI) mode to form the deprotonated ion [M-H]⁻.

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell.

Product Ion Selection: In the third quadrupole (Q3), specific fragment ions (product ions) are selected and monitored.

This process of selecting a specific precursor-to-product ion transition is highly specific to the analyte's chemical structure, minimizing interference from other compounds in the sample and thereby increasing sensitivity. proteomics.com.auwikipedia.org For a robust analysis, at least two MRM transitions (one for quantification and one for confirmation) are typically monitored. researchgate.net

Table 2: Hypothetical MRM Transitions for this compound in Negative Ion Mode

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment
Quantifier194.06149.99[M-H-CO2]⁻
Qualifier194.0679.96[SO3]⁻

For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound labeled with ¹³C or ²H (deuterium), to the sample before any processing steps. nih.gov This isotopically labeled compound serves as an internal standard. researchgate.net

The labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. nih.gov Any sample loss during extraction or variability in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the response of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches (if volatile derivatives are formed)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, with its polar carboxylic acid and sulfonamide groups, is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. shimadzu.com

A common derivatization strategy for compounds containing carboxylic acid groups is esterification. For example, the acetic acid moiety can be converted to a methyl or ethyl ester. This chemical modification increases the volatility of the compound, making it suitable for separation by gas chromatography. Following separation on a GC column, the derivatized analyte is detected by the mass spectrometer. nih.gov While GC-MS can be a viable approach, the additional derivatization step adds complexity and potential for variability compared to direct analysis by LC-MS/MS. researchgate.net

Sample Preparation Techniques for Complex Research Samples

Effective sample preparation is crucial for removing interferences from complex matrices and concentrating the analyte of interest before instrumental analysis. lcms.czthermofisher.com

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. thermofisher.comnih.gov The selection of the SPE sorbent is based on the chemical properties of the analyte and the sample matrix. truman.edu For this compound, several SPE strategies could be employed:

Reversed-Phase SPE: Using a non-polar sorbent like C18, the analyte can be retained based on the hydrophobic interactions of its butane chain. Polar interferences are washed away, and the analyte is then eluted with an organic solvent. epa.gov

Anion-Exchange SPE: This approach leverages the negative charge of the deprotonated carboxylic acid group at an appropriate pH. The sample is loaded onto a sorbent with positively charged functional groups (anion exchanger). truman.edu Interferences are washed away, and the analyte is eluted by changing the pH or increasing the ionic strength of the elution solvent.

Table 3: General Protocol for Solid-Phase Extraction (SPE)

StepPurposeExample Solvents
ConditioningTo activate the sorbent and ensure reproducible retention.Methanol followed by water (for reversed-phase).
Sample LoadingTo apply the sample to the sorbent where the analyte is retained.Pre-treated sample (e.g., pH adjusted).
WashingTo remove interfering compounds that are not strongly retained.A weak solvent (e.g., 5% Methanol in water).
ElutionTo desorb and collect the analyte of interest.A strong solvent (e.g., Methanol or Acetonitrile).

Matrix Effects and Mitigation Strategies

The accurate quantification of this compound in complex research matrices is often hampered by matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample. These effects can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy and reliability of the analytical results. In the context of per- and polyfluoroalkyl substances (PFAS) analysis, to which this compound is related as a precursor or transformation product, matrix effects are a well-documented challenge.

Common matrices encountered in research, such as surface water, wastewater, soil, and biological tissues, contain a myriad of compounds that can interfere with the analysis. For instance, humic and fulvic acids in water and soil samples are known to cause significant ion suppression in liquid chromatography-mass spectrometry (LC-MS) based methods.

To counteract these challenges, a variety of mitigation strategies have been developed and are routinely employed:

Advanced Sample Preparation: The cornerstone of mitigating matrix effects lies in robust sample preparation. Solid-phase extraction (SPE) is a widely used technique to clean up samples and isolate the analyte of interest. For compounds like this compound, which is a weak acid, weak anion exchange (WAX) SPE cartridges can be particularly effective.

Isotope Dilution: The use of isotopically labeled internal standards is a powerful tool to compensate for matrix effects. An ideal internal standard for this compound would be its stable isotope-labeled analogue, which would co-elute and experience similar matrix effects, thus allowing for accurate correction of the signal.

Matrix-Matched Calibration: This approach involves preparing calibration standards in a matrix that is identical or very similar to the sample matrix. This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.

Instrumental Approaches: Modern mass spectrometers offer features that can help reduce matrix effects. For example, advances in ion source design and the use of technologies that minimize contamination can improve the robustness of the analysis in the presence of complex matrices.

Quality Control and Assurance in Analytical Methodologies

Rigorous quality control (QC) and quality assurance (QA) protocols are imperative to ensure the generation of reliable and defensible data in the analysis of this compound. These measures encompass the entire analytical process, from sample collection to data reporting.

Validation Parameters

A comprehensive validation of the analytical method is the foundation of a robust QA/QC program. The key validation parameters, as guided by international standards such as those from the International Council for Harmonisation (ICH), include:

Linearity: This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (r²). For PFAS analysis, an r² value of ≥ 0.99 is generally considered acceptable.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing spiked samples at known concentrations and is expressed as the percentage recovery. For environmental analysis, recovery values in the range of 70-130% are often deemed acceptable.

Precision: Precision is a measure of the repeatability of the method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤15% is a common target for precision in trace analysis.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

The following table provides a hypothetical example of typical validation parameters for the analysis of this compound in water using LC-MS/MS.

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data
Linearity (r²)≥ 0.990.998
Accuracy (% Recovery)70 - 130%95%
Precision (RSD)≤ 15%8%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.5 ng/L
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 101.5 ng/L

Applications in Environmental Monitoring Research

This compound is of increasing interest in environmental monitoring research, primarily due to its role as a transformation product and potential marker for the use of certain per- and polyfluoroalkyl substances (PFAS). Specifically, it is recognized as a potential degradation product of N-butylperfluorobutane sulfonamide (NB-PFBSA), a compound that has been used in various industrial and commercial applications.

The presence of this compound in environmental samples can serve as an indicator of the historical or ongoing use of its parent compounds. For example, its detection in surface water or wastewater effluent can suggest inputs from industrial discharges or the breakdown of consumer products containing NB-PFBSA.

Research in this area focuses on:

Occurrence Studies: Investigating the presence and concentration of this compound in various environmental compartments, including rivers, lakes, and wastewater treatment plant influents and effluents.

Source Tracking: Utilizing the detection of this compound to help identify and trace sources of PFAS contamination in the environment.

Transformation Pathways: Studying the biotic and abiotic transformation of N-butylperfluorobutane sulfonamide and related compounds to better understand the formation of this compound under different environmental conditions.

While specific environmental monitoring data for this compound is still emerging in the scientific literature, its structural similarity to other well-studied sulfonamido acetic acids, such as N-ethylperfluorooctane sulfonamidoacetic acid (N-EtFOSAA), suggests its potential for detection in areas impacted by PFAS contamination. The table below presents hypothetical data from a research study monitoring PFAS in a river downstream of an industrial area.

AnalyteUpstream Concentration (ng/L)Downstream Concentration (ng/L)
Perfluorooctanesulfonic acid (PFOS)2.515.8
N-butylperfluorobutane sulfonamide (NB-PFBSA)< 1.05.2
This compound< 0.53.1

This hypothetical data illustrates how the presence and elevated concentration of this compound downstream could indicate the transformation of its precursor, NB-PFBSA, originating from the industrial area.

Derivatization and Structure Activity Relationship Sar Studies

Alterations to the Sulfonamide Linkage

Isosteric Replacements or Bioisosteric Modifications

The strategic modification of a lead compound through isosteric or bioisosteric replacements is a fundamental approach in medicinal chemistry to enhance desired properties while minimizing undesirable ones. u-tokyo.ac.jp Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. u-tokyo.ac.jpufrj.br This strategy is particularly relevant for a molecule like 2-(butane-1-sulfonamido)acetic acid, which contains two key functional moieties amenable to modification: the carboxylic acid group and the sulfonamide group.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common feature in many biologically active compounds but can be associated with poor metabolic stability and limited penetration across biological membranes like the blood-brain barrier. nih.gov Replacing the carboxylic acid with a suitable bioisostere can address these limitations. Common bioisosteric replacements for carboxylic acids include tetrazoles, acylsulfonamides, and various hydroxylated heterocycles. nih.govcambridgemedchemconsulting.com For instance, 1H-tetrazole is a frequently used surrogate due to its similar pKa (around 4.5-4.9) and planar structure, which allows it to engage in similar hydrogen bonding interactions as a carboxylate group. nih.govcambridgemedchemconsulting.com Acylsulfonamides and sulfonylureas also serve as effective carboxylic acid surrogates, with pKa values falling within the same range as carboxylic acids (4–5). nih.gov In the development of cysteinyl leukotriene (LTE₄) receptor antagonists, derivatives bearing acylsulfonamide and sulfonylurea groups exhibited improved activity compared to the parent carboxylic acid. nih.gov

Sulfonamide Modifications: The sulfonamide moiety itself is a versatile pharmacophore found in numerous therapeutic agents. researchgate.net Modifications can be made to the butane (B89635) chain to influence lipophilicity and binding interactions. Furthermore, the sulfonamide linkage can be altered. For example, replacing one of the sulfonyl oxygens with a nitrogen atom leads to sulfonimidamides (SIA), which introduces chirality and provides a different three-dimensional arrangement for molecular interactions. researchgate.net Another approach involves the use of trifluoroethylamines as metabolically stable isosteres for amide bonds, a concept that can be extended to the sulfonamide group to improve resistance to enzymatic hydrolysis. uni-muenchen.de

The table below summarizes potential bioisosteric modifications for this compound.

Original Functional GroupPotential Bioisosteric ReplacementRationale for ReplacementReference
Carboxylic Acid (-COOH)1H-TetrazoleSimilar pKa and planar geometry, mimics carboxylate binding interactions. nih.govcambridgemedchemconsulting.com
Carboxylic Acid (-COOH)Acylsulfonamide (-CONHSO₂R)Similar pKa range, can improve biological activity. nih.gov
Carboxylic Acid (-COOH)Phosphonic Acid (-PO₃H₂)More polar than carboxylic acid, can alter receptor interaction from agonist to antagonist. nih.gov
Carboxylic Acid (-COOH)1-HydroxypyrazoleHigher pKa than carboxylic acid, can lead to better tissue permeation. cambridgemedchemconsulting.com
Sulfonamide (-SO₂NH-)Sulfonimidamide (-S(O)(NH)NH-)Introduces chirality and a new vector for hydrogen bonding. researchgate.net
Butyl Chain (-C₄H₉)Cycloalkyl or Aryl groupsModifies lipophilicity, steric bulk, and potential for π-stacking interactions. sdu.dk

Elucidation of Structure-Function Relationships at a Molecular Level

Understanding the relationship between a molecule's three-dimensional structure and its interaction with a biological target is crucial for rational drug design. For compounds containing a sulfonamide-acetic acid scaffold, this involves identifying the specific molecular interactions that govern binding affinity and functional activity.

Studies on analogous structures provide a framework for understanding these relationships. For example, in the biosynthesis of the sulfonamide antibiotic altemicidin, the enzyme SbzJ catalyzes the formation of 2-sulfamoylacetic acid. nih.gov Crystallographic and mutagenesis studies revealed that specific amino acid residues within the enzyme's active site are critical for recognizing the sulfonamide substrate. nih.gov Notably, His431 and Glu240 were identified as key catalytic bases that activate a catalytic cysteine residue (Cys273) and a water molecule, facilitating the chemical reaction. nih.gov This highlights how precise hydrogen bonding and electrostatic interactions with the sulfonamide group are essential for enzymatic function. nih.gov

In the context of receptor binding, structure-activity relationship (SAR) studies on antagonists for the free fatty acid receptor 2 (FFA2) demonstrated how modifications to a sulfonamide-containing scaffold impact binding affinity. sdu.dk Although the parent compound was not this compound, the findings are highly relevant. The potency of these antagonists was measured using a [³⁵S]GTPγS binding assay, which quantifies the compound's ability to inhibit receptor activation at a molecular level. sdu.dk

The following table, adapted from SAR studies of FFA2 antagonists, illustrates how structural changes influence molecular function (antagonist potency, pIC₅₀). sdu.dk

CompoundModification from Parent ScaffoldAntagonist Potency (pIC₅₀) [a]
Analog 1Phenyl group on acetamide5.86 ± 0.04
Analog 23-Chlorophenyl group6.65 ± 0.06
Analog 33-Fluorophenyl group6.31 ± 0.06
Analog 43-Methylphenyl group6.51 ± 0.07
Analog 52-Chlorophenyl group5.95 ± 0.08
Analog 64-Chlorophenyl group6.10 ± 0.04
Data represents mean ± SEM, n ≥ 3, from a [³⁵S]GTPγS-based binding assay. sdu.dk

This data demonstrates that small changes to the aromatic ring, such as the position and nature of the halogen substituent, significantly alter the potency at the molecular target. The meta-chloro substitution (Analog 2) provided the highest potency, indicating a specific favorable interaction within the receptor's binding pocket. sdu.dk

Furthermore, the replacement of a carboxylic acid group with a methylsulfonylamide in a different class of compounds, Bcl-2/Bcl-xL inhibitors, was shown to effectively maintain high binding affinities. nih.gov This bioisosteric switch underscores that the sulfonamide moiety can successfully mimic the key interactions of a carboxylate group, preserving molecular function. nih.gov

Emerging Research Applications

Precursor in Organic Synthesis for Complex Molecules

The structure of 2-(Butane-1-sulfonamido)acetic acid is well-suited for its use as a precursor in the synthesis of more complex molecular architectures. Both the carboxylic acid and the sulfonamide moieties can participate in a wide array of chemical reactions, making it a versatile building block.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The reactivity of this compound allows it to be a key starting material in the synthesis of various heterocyclic systems. For instance, the carboxylic acid can be converted into an ester or an amide, which can then undergo intramolecular cyclization reactions with the sulfonamide nitrogen or other introduced functionalities to form rings of varying sizes.

While specific examples for this compound are not extensively documented, the general class of N-acylsulfonamides is known to participate in such cyclization reactions. For example, related N-sulfonylamino acids can be used to synthesize diketopiperazines and other nitrogen-containing heterocycles. The butane-1-sulfonyl group can also influence the reactivity and solubility of the resulting heterocyclic compounds.

In the context of multi-step organic synthesis, this compound can serve as a crucial intermediate. The acidic proton on the sulfonamide nitrogen can be removed, and the resulting anion can be alkylated or acylated, allowing for the introduction of new substituents. Subsequently, the carboxylic acid group provides a handle for further transformations, such as peptide bond formation or reduction to an alcohol. This orthogonal reactivity of the two functional groups is highly valuable in the systematic construction of complex target molecules. The butane (B89635) chain of the sulfonamide can also be modified in certain synthetic routes to further diversify the molecular structure.

Chemical Probes for Biochemical Pathway Elucidation (non-therapeutic)

The development of chemical probes is essential for understanding the intricate network of biochemical pathways within living organisms. These probes are molecules designed to interact with specific biological targets, such as enzymes or receptors, to report on their activity or location.

To function as a chemical probe, this compound can be modified to include a reporter group, such as a fluorescent tag or a radioactive isotope. For instance, isotopic labeling with Carbon-13 or Nitrogen-15 at specific positions within the molecule would allow for its detection and tracing using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The synthesis of such labeled analogues would enable researchers to follow the metabolic fate of the compound or to identify its binding partners in a cellular context, all without inducing a therapeutic effect.

Future Research Directions and Challenges in Sulfonamide Glycine Conjugate Chemistry

Development of Novel Stereoselective Synthetic Pathways

The creation of sulfonamide-glycine conjugates with precise three-dimensional arrangements is critical for their application in areas like drug discovery and materials science. Future research is focused on developing novel stereoselective synthetic pathways that offer high efficiency and control over the chiral centers.

A significant challenge lies in controlling the stereochemistry at the α-carbon of the glycine (B1666218) moiety when it is substituted. One promising approach is the use of palladium-catalyzed asymmetric three-component reactions. frontiersin.org A recently developed method synthesizes α-arylglycine derivatives from glyoxylic acid, sulfonamides, and arylboronic acids with good yields and enantioselectivities. frontiersin.org This strategy could be adapted for the synthesis of various substituted sulfonamide-glycine conjugates. frontiersin.org The success of such reactions often depends on a tailored catalyst system capable of overcoming a fast racemic background reaction. frontiersin.org

Another area of exploration involves the stereoselective glycosylation of sulfonamides, which, while not directly involving glycine, provides insights into controlling stereochemistry at the linkage. Studies on N-glycosyl sulfonamides show that products can be obtained with excellent β-stereoselectivity, which is believed to be under thermodynamic control as the β anomer is more stable. researchgate.net Modern synthetic methods for chiral sulfinyl compounds, including the stereoselective oxidation of prochiral sulfur atoms and transformations that proceed without altering a stereogenic sulfur atom, also offer valuable tools for creating complex, optically active sulfonamide conjugates. acs.org

Exploration of Less-Investigated Molecular Interactions

The biological activity and material properties of sulfonamide-glycine conjugates are governed by subtle molecular interactions. While hydrogen bonding involving the sulfonamide group is a known factor, a deeper exploration of less-obvious interactions is a key direction for future research.

The sulfonyl group (SO2) exhibits a dual character that is not fully exploited in molecular design. It is a weak hydrogen bond acceptor, with analysis showing that only about 39% of sulfonyl groups in ligands form hydrogen bonds in protein binding sites. acs.org Concurrently, it has significant hydrophobic character, with approximately 74% of ligand sulfonyl groups found in close van der Waals contact with aliphatic groups in proteins. acs.org This dual nature suggests that focusing solely on traditional hydrogen bonding overlooks a major contributor to binding affinity.

Detailed studies on model systems, such as ferrocene-sulfonamide-amino acid conjugates, have been used to probe these interactions. nih.gov Using techniques like NMR, researchers can investigate intramolecular and intermolecular hydrogen bonds, such as N-H⋯O=C and N-H⋯O=S. nih.gov In one such study, no intramolecular interstrand hydrogen bonds were observed, highlighting the importance of intermolecular interactions in the solid state. nih.gov The crystal packing of other sulfonamide derivatives has revealed complex H-bonding networks involving the sulfonamide amine, sulfonate groups, and water molecules, with interaction distances as short as 2.15 Å. rsc.org Understanding and harnessing these weaker, often overlooked hydrophobic and van der Waals interactions will be crucial for designing next-generation molecules.

Advancement in High-Throughput Computational Screening for Related Compounds

The discovery of novel sulfonamide-based compounds with specific biological activities can be greatly accelerated by advancements in high-throughput screening (HTS). HTS allows for the rapid testing of millions of compounds for their biological effects through automated processes. researchgate.net

This technique has already proven effective in identifying new sulfonamide chemotypes. For instance, HTS was used to discover sulfamoylbenzamide (SBA) derivatives that inhibit the assembly of the hepatitis B virus (HBV) nucleocapsid. mdpi.com A screening of numerous compounds identified 36 that shared a common sulfonamide–benzamide pharmacophore, demonstrating the power of HTS to identify structure-activity relationships from large libraries. mdpi.com Similarly, glycine sulfonamides were first identified as a novel class of inhibitors for the enzyme sn-1-diacylglycerol lipase (B570770) α (DAGL-α) through an HTS campaign. nih.gov

Future advancements will focus on integrating more sophisticated computational methods to improve screening efficiency and reduce costs. acs.org Quantitative high-throughput screening (qHTS) offers an advantage by testing compounds at multiple concentrations, providing dose-response curves and reducing false positive and negative rates. researchgate.net Furthermore, the development of improved computational protocols, such as those incorporating quantum chemistry-based calculations, can better predict the reactivity and binding of sulfonamide derivatives, leading to higher hit ratios in screening campaigns. acs.org These in-silico methods, combined with high-throughput synthesis, can rapidly optimize lead compounds by exploring structure-activity relationship (SAR) trends for different sulfonamide series. nih.gov

Integration with Advanced Analytical Platforms for Real-Time Monitoring in Research

The study and application of sulfonamide-glycine conjugates require sophisticated analytical techniques for their detection, characterization, and real-time monitoring. Integrating these compounds with advanced analytical platforms is a growing area of research, enabling more precise and point-of-use measurements.

One innovative approach is the development of optical biosensors for detecting sulfonamide compounds. A recently designed platform uses sulfamethoxazole-functionalized hydrogel microparticles as sensor probes. acs.orgnih.gov The detection is based on the biomimetic interaction between sulfonamide analytes and their natural target enzyme, dihydropteroate (B1496061) synthase (DHPS), which is immobilized on a biochip. acs.orgnih.gov This type of platform has the potential for point-of-use monitoring of sulfonamide contaminants in environmental or biological samples. nih.gov

In the laboratory, advanced mass spectrometry techniques are crucial. Methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used for the sensitive and specific monitoring of sulfonamide concentrations in complex matrices, such as food products. nih.gov Furthermore, high-resolution mass spectrometry, such as liquid chromatography combined with a quadrupole time-of-flight (LC/QTOF) analyzer, facilitates the screening and identification of unknown sulfonamide transformation products in environmental samples. nih.gov A generic scheme has been developed to predict potential transformation products of sulfonamides based on characteristic mass shifts and product ions, allowing for their tentative identification even when reference standards are unavailable. nih.gov

Expanding the Scope of Derivatization for Specialized Research Tools

The basic sulfonamide-glycine scaffold can be extensively modified or "derivatized" to create specialized tools for research in biology and medicine. By conjugating this core structure to other functional moieties, scientists can develop probes for imaging, diagnostics, and mechanistic studies.

A key area for derivatization is the creation of probes for medical imaging. Researchers have successfully synthesized conjugates of sulfonamides with metal-chelating ligands (such as MAG3, DADS, and MAGpy) to complex with PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) radioisotopes like Gallium-68, Indium-111, and Technetium-99m. researchgate.net These radiolabelled sulfonamides can be used to target and visualize tissues expressing specific enzymes, such as carbonic anhydrases, which are overexpressed in some tumors. researchgate.net

Beyond imaging, derivatization can produce tools for fundamental research. For example, conjugating a sulfonamide-glycine unit to an electroactive molecule like ferrocene (B1249389) creates a probe to study molecular conformation and hydrogen bonding patterns through electrochemical methods. nih.gov The synthesis of dipeptide-sulphonamide hybrids is another strategy to screen for novel biological activities, such as antimalarial or enzyme-inhibiting properties. researchgate.net When designing these derivatives, it is important to consider that the derivatization process itself, particularly under conditions used for peptide coupling, can sometimes induce further oligomerization, a factor that must be carefully controlled and analyzed. researchgate.net

Q & A

Basic Research Questions

Q. How can synthetic yields of 2-(Butane-1-sulfonamido)acetic acid be improved while minimizing by-products?

  • Methodology : Optimize reaction stoichiometry and temperature control during sulfonamide bond formation. For example, a stepwise approach involving sodium bicarbonate saturation (to maintain pH 8–9) and low-temperature (0–5°C) oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst can suppress side reactions, as demonstrated in analogous sulfonamide syntheses . Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethanol/ethyl acetate gradients) enhances purity.

Q. What analytical techniques are most reliable for confirming the sulfonamide functional group in this compound?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • FT-IR : Look for N–S stretching vibrations near 910–950 cm⁻¹ and S=O asymmetric/symmetric stretches at 1300–1350 cm⁻¹ and 1140–1160 cm⁻¹, respectively.
  • NMR : In 1^1H NMR, the sulfonamide proton (NH) typically appears as a broad singlet at δ 6.5–7.5 ppm. In 13^{13}C NMR, the sulfonamide sulfur-bound carbon resonates at δ 45–55 ppm.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for retention time consistency, coupled with ESI-MS to confirm molecular ion peaks .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonamide bond. Avoid exposure to light, as UV radiation can degrade the acetic acid moiety. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound structures be resolved?

  • Methodology : Employ the SHELX suite (e.g., SHELXL for refinement) to address twinning or disorder in crystal lattices. For high-resolution data, refine anisotropic displacement parameters and apply restraints to sulfonamide torsional angles. Validate hydrogen bonding networks (e.g., N–H···O interactions) using Olex2 or Mercury software .

Q. What computational strategies predict the solvent-dependent reactivity of this compound in nucleophilic reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvation effects. Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate polarity-driven reactivity in solvents like DMSO (high polarity) or chloroform (low polarity). Validate predictions with kinetic studies using 19^{19}F NMR or stopped-flow techniques .

Q. How do structural modifications to the butane-sulfonamide chain affect biological activity?

  • Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., propane or pentane sulfonamides) and evaluate their binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate results with molecular docking simulations (AutoDock Vina) targeting enzymes like carbonic anhydrase or metalloproteases .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. non-polar solvents: How to reconcile?

  • Resolution : The sulfonamide group confers polarity, while the butane chain introduces hydrophobic character. Conduct phased solubility tests:

Polar solvents (DMSO, water) : Measure solubility at 25°C using UV-Vis spectrophotometry (λ_max ~260 nm).

Non-polar solvents (hexane) : Use gravimetric analysis after 24-hour agitation.

  • Note : Discrepancies often arise from impurities or residual solvents; ensure purity via DSC (differential scanning calorimetry) to confirm melting point consistency (expected range: 150–160°C) .

Methodological Best Practices

  • Synthesis : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and quench reactions with ice-cold water to stabilize intermediates .
  • Crystallography : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve electron density ambiguities near the sulfonamide group .

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